molecular formula C17H14FN3O3S B14989366 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14989366
M. Wt: 359.4 g/mol
InChI Key: OTYAJLRLHJYKPC-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core, a 4-fluorophenyl group, and a 4-methoxyphenoxy acetamide side chain. The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for its ability to serve as a bioisostere for pyrimidine bases, which can allow related compounds to interfere with critical cellular processes like DNA replication . Thiadiazole derivatives are extensively investigated for their broad therapeutic potential, including as cytotoxic agents, enzyme inhibitors, and receptor antagonists . Specifically, structural analogues of this compound have been identified as potent and selective antagonists for human adenosine A3 receptors, which are a target of interest in research areas such as myocardial and brain ischemia, cancer, and inflammatory conditions . The presence of the fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for non-clinical research applications in chemistry and biology as a building block or intermediate for the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-20-16(21-25-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

OTYAJLRLHJYKPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

    Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-methoxyphenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2,4-Thiadiazole 3-(4-Fluorophenyl), 5-(2-(4-methoxyphenoxy)acetamide) Fluorophenyl, Methoxyphenoxy
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazoline 5-(4-Fluorophenyl), 2-acetamide, 4-acetyl Fluorophenyl, Acetyl
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)Acetamide 1,2,4-Triazole 4-Ethyl, 5-(thiophen-2-yl), 3-sulfanylacetamide Thiophene, Ethyl, Sulfanyl
9c () 1,2,4-Triazole 4,5-Bis(4-fluorophenyl), 3-thioacetamide, N-(4-bromophenyl) Fluorophenyl, Bromophenyl, Thioether
  • Core Heterocycle : The 1,2,4-thiadiazole core in the target compound differs from triazole derivatives (e.g., 9c in ) in electronic properties and hydrogen-bonding capacity. Thiadiazoles exhibit greater aromatic stability due to sulfur’s electronegativity, whereas triazoles may offer more hydrogen-bonding sites .
  • Fluorophenyl substituents are common across analogs, contributing to metabolic stability and π-π interactions in target binding .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Molecular Weight 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Target Compound Not Reported ~345.35* Not Reported Not Reported
N-[4-Acetyl-5-(4-Fluorophenyl)-...]Acetamide 490 K (~217°C) 281.31 Not Provided Not Provided
9c () 219.3 471.34 7.58–7.47 (m, Ar-H) 165.7 (C=O), 153.6 (C-F)
9d () 206.0 393.42 7.57–7.39 (m, Ar-H) 165.3 (C=O), 154.3 (C-F)

*Calculated based on molecular formula.

  • Melting Points : Triazole derivatives (e.g., 9c, 9d) exhibit higher melting points (206–220°C) compared to thiadiazoline analogs (~217°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in triazoles) .
  • Spectroscopic Data : Fluorine and carbonyl signals in 13C NMR (e.g., 153–165 ppm for C=O and C-F) are consistent across analogs, confirming structural similarities .

Pharmacological Potential

  • Anti-Exudative Activity: highlights triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with anti-inflammatory activity comparable to diclofenac. The target compound’s methoxyphenoxy group may modulate COX-2 selectivity or solubility, though biological data are lacking .
  • Enzyme Inhibition : Thiadiazole derivatives (e.g., ) are explored for kinase inhibition due to sulfur’s role in binding catalytic sites. The target’s 4-fluorophenyl group could enhance affinity for hydrophobic pockets in enzymes .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular Formula C18H16FN3O2S
Molecular Weight 357.4 g/mol
IUPAC Name This compound
InChI Key HSUUVOSWXRDXLZ-UHFFFAOYSA-N
SMILES CC(COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)F

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. Such inhibition can disrupt the normal functioning of cancer cells and microorganisms, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 μg/mL to 47.5 μg/mL, indicating a promising antibacterial profile compared to standard antibiotics like ampicillin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focus of several studies. The compound's ability to induce cell cycle arrest in cancer cells has been documented, with mechanisms involving the inhibition of kinesin spindle protein (KSP), which is crucial for mitosis. This results in the formation of monopolar spindles and subsequent cellular death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity.
    • Results showed that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Mechanism Investigation :
    • A study investigated the effects of thiadiazole derivatives on cancer cell lines.
    • The findings indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example, the thiadiazole core can be formed via cyclization of thiosemicarbazides or thioureas under acidic conditions. The acetamide moiety is introduced via nucleophilic substitution or coupling reactions. A key intermediate is 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine, which is acylated with 2-(4-methoxyphenoxy)acetyl chloride. Reaction optimization (e.g., solvent, temperature, and catalysts) is critical to improve yield and purity .

Q. How is the crystal structure of this compound characterized, and what analytical tools are essential?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection uses MoKα radiation (λ = 0.71073 Å). Software like SHELXL (for refinement) and Olex2 (for visualization) are used to solve the structure. Key parameters include unit cell dimensions, space group (e.g., monoclinic P21/c), and hydrogen-bonding interactions (e.g., N–H···O) that stabilize the lattice .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology : In vitro assays include:

  • Enzyme inhibition (e.g., kinase or protease activity via fluorometric/colorimetric kits).
  • Cytotoxicity screening (MTT assay on cancer cell lines).
  • Binding affinity studies (surface plasmon resonance or fluorescence polarization).
    Dose-response curves (IC50/EC50) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can structural discrepancies between SC-XRD and NMR data be resolved during characterization?

  • Methodology : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformers. Strategies include:

  • DFT calculations : Compare computed NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.
  • Variable-temperature NMR : Detect equilibrium shifts in solution.
  • Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice to assess packing influences .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Systematic substituent variation : Modify the fluorophenyl or methoxyphenoxy groups to assess electronic/steric effects.
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical binding motifs (e.g., hydrogen bond acceptors in the thiadiazole ring).
  • In vivo pharmacokinetics : Evaluate bioavailability and metabolic stability in rodent models to correlate SAR with efficacy .

Q. How can computational models predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channel for cardiotoxicity).
  • QSAR models : Train algorithms on datasets like ChEMBL to predict ADMET properties.
  • CYP450 inhibition assays : Validate computational predictions using liver microsomes and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data between in vitro and in vivo studies?

  • Methodology : Discrepancies may stem from poor solubility, metabolic instability, or off-target effects. Steps include:

  • Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulations.
  • Metabolite identification : Perform LC-HRMS to detect active/inactive metabolites.
  • Tissue distribution studies : Radiolabel the compound and track biodistribution using autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.